Cas no 2941-58-4 (2-Bromo-6-methoxy-1,3-benzothiazole)

2-Bromo-6-methoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine at the 2-position and a methoxy group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group contributes to electronic modulation of the aromatic system. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex molecules. The compound is typically handled under inert conditions to preserve its integrity.
2-Bromo-6-methoxy-1,3-benzothiazole structure
2941-58-4 structure
Product Name:2-Bromo-6-methoxy-1,3-benzothiazole
CAS No:2941-58-4
MF:C8H6BrNOS
MW:244.10833978653
MDL:MFCD08459026
CID:43613
PubChem ID:11218765
Update Time:2025-05-22

2-Bromo-6-methoxy-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-methoxybenzothiazole
    • 2-bromo-6-methoxy-1,3-benzothiazole
    • 2-bromo-6-methoxybenzo[d]thiazole
    • Benzothiazole,2-bromo-6-methoxy-
    • 2-bromo-6-methyloxybenzothiazole
    • Benzothiazole,2-bromo-6-methoxy
    • 2-Bromo-6-(methyloxy)-1,3-benzothiazole
    • Benzothiazole, 2-bromo-6-methoxy-
    • 2-bromo-6-methoxy-benzothiazole
    • PubChem17252
    • KSC495G5J
    • BEN169
    • YNONWDJSSPJFBQ-UHFFFAOYSA-N
    • BCP19004
    • FCH1389177
    • LS40639
    • BC004213
    • EN001606
    • SY031010
    • OR3
    • 2-Bromo-6-Methoxy Benzothiazole
    • MFCD08459026
    • CS-M0621
    • AKOS015898861
    • 2941-58-4
    • FS-2188
    • DTXSID00459135
    • J-508474
    • FT-0649732
    • SCHEMBL299010
    • EN300-385147
    • A5486
    • AM20040114
    • DB-020696
    • 881-762-9
    • 2-Bromo-6-methoxy-1,3-benzothiazole
    • MDL: MFCD08459026
    • Inchi: 1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
    • InChI Key: YNONWDJSSPJFBQ-UHFFFAOYSA-N
    • SMILES: BrC1=NC2C=CC(=CC=2S1)OC

Computed Properties

  • Exact Mass: 242.93500
  • Monoisotopic Mass: 242.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 50.4

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.667
  • Boiling Point: 335.399°C at 760 mmHg
  • Flash Point: 156.644°C
  • Refractive Index: 1.674
  • PSA: 50.36000
  • LogP: 3.06740

2-Bromo-6-methoxy-1,3-benzothiazole Security Information

2-Bromo-6-methoxy-1,3-benzothiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-6-methoxy-1,3-benzothiazole Production Method

2-Bromo-6-methoxy-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2941-58-4)2-Bromo-6-methoxy-1,3-benzothiazole
Order Number:A5486
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):413.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-methoxy-1,3-benzothiazole

2-Bromo-6-methoxy-1,3-benzothiazole: A Comprehensive Overview

The compound with CAS No. 2941-58-4, commonly referred to as 2-Bromo-6-methoxy-1,3-benzothiazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.

Recent studies have highlighted the potential of 2-Bromo-6-methoxy-1,3-benzothiazole in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing functional polymers and organic semiconductors. For instance, the bromine substituent at the 2-position facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the benzothiazole framework. This versatility has led to its use in creating materials with tailored electronic properties, such as high electron mobility and thermal stability.

In the pharmaceutical industry, 2-Bromo-6-methoxy-1,3-benzothiazole has been investigated as a lead compound for drug discovery. The methoxy group at the 6-position contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. This property makes it a promising candidate for designing drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases. Recent research has demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines, suggesting its potential as an anti-cancer agent.

The synthesis of 2-Bromo-6-methoxy-1,3-benzothiazole involves a multi-step process that typically begins with the preparation of 1,3-benzothiazole derivatives. The introduction of substituents at specific positions on the benzothiazole ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For example, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing side reactions.

From an environmental perspective, understanding the fate and behavior of 2-Bromo-6-methoxy-1,3-benzothiazole in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and its potential toxicity to aquatic organisms.

In conclusion, 2-Bromo-6-methoxy-1,3-benzothiazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing materials science and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2941-58-4)2-Bromo-6-methoxy-1,3-benzothiazole
A5486
Purity:99%
Quantity:100g
Price ($):413.0
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